molecular formula C13H16FNO2 B13886774 Methyl 3-fluoro-5-(piperidin-4-yl)benzoate

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate

Katalognummer: B13886774
Molekulargewicht: 237.27 g/mol
InChI-Schlüssel: GYIGLLZLYBPUAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate is an organic compound that features a benzoate ester functional group, a fluorine atom, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-(piperidin-4-yl)benzoate typically involves the esterification of 3-fluoro-5-(piperidin-4-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-fluoro-5-(piperidin-4-yl)benzoic acid.

    Reduction: Methyl 3-fluoro-5-(piperidin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 3-fluoro-5-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-fluoro-4-(piperidin-4-yl)benzoate: A similar compound with a different fluorine position.

    6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another compound with a piperidine ring and fluorine atom but a different core structure.

Uniqueness

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom and the presence of the piperidine ring contribute to its distinct properties compared to other similar compounds.

Eigenschaften

Molekularformel

C13H16FNO2

Molekulargewicht

237.27 g/mol

IUPAC-Name

methyl 3-fluoro-5-piperidin-4-ylbenzoate

InChI

InChI=1S/C13H16FNO2/c1-17-13(16)11-6-10(7-12(14)8-11)9-2-4-15-5-3-9/h6-9,15H,2-5H2,1H3

InChI-Schlüssel

GYIGLLZLYBPUAX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC(=C1)C2CCNCC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.